7-Bromo-4,6-dimethylhydroquinolin-2-one

Vue d'ensemble

Description

Synthesis Analysis

Quinoline, the core structure of 7-Bromo-4,6-dimethylhydroquinolin-2-one, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

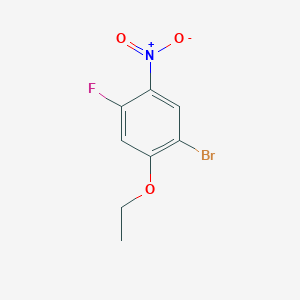

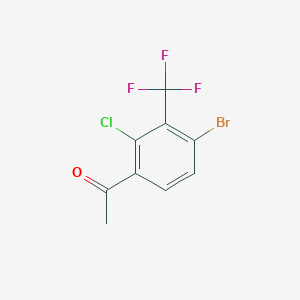

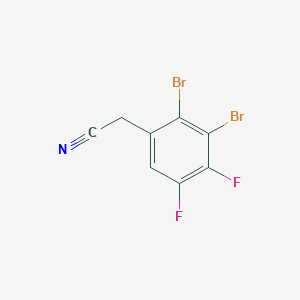

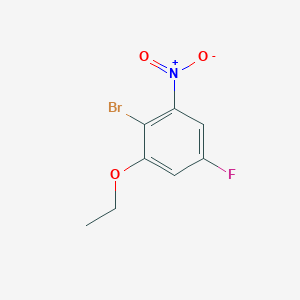

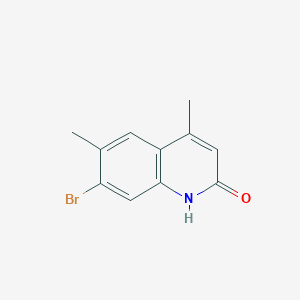

The molecular structure of 7-Bromo-4,6-dimethylhydroquinolin-2-one consists of a quinoline core with bromine and methyl groups attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Physical And Chemical Properties Analysis

7-Bromo-4,6-dimethylhydroquinolin-2-one has a molecular weight of 252.11 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) would typically be determined experimentally.Applications De Recherche Scientifique

Photolabile Protecting Group

The synthesis and application of brominated hydroxyquinoline derivatives demonstrate their utility as photolabile protecting groups. These compounds, including variants such as 8-bromo-7-hydroxyquinoline (BHQ), have shown high efficiency and sensitivity to multiphoton excitation, making them suitable for the controlled release of biological messengers in vivo due to their increased solubility and low fluorescence. BHQ, in particular, has a greater single-photon quantum efficiency compared to other photolabile groups and is sensitive enough for multiphoton-induced photolysis, highlighting its potential in biological applications (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives

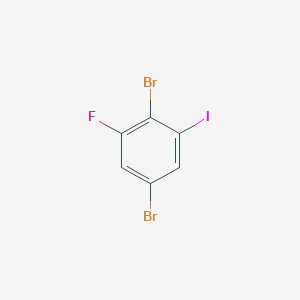

Research on brominated quinoline derivatives has led to efficient and selective synthesis methods for compounds of this class. The bromination of tetrahydroquinoline has been explored to produce synthetically valuable compounds like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields. These compounds are crucial intermediates for the synthesis of biologically active compounds and have applications in medicinal chemistry, showcasing the versatility of brominated quinoline derivatives in synthesis processes (Şahin et al., 2008).

Intermediate for Biologically Active Compounds

Bromo-4-iodoquinoline, a closely related compound, serves as an important intermediate for the synthesis of various biologically active compounds. Its synthesis from dimethyl dioxane and bromoaniline through a series of reactions, including cyclization and substitution, emphasizes the role of brominated quinoline derivatives in the production of significant pharmaceutical agents. The detailed structural confirmation via NMR spectrum underlines the importance of these compounds in medicinal chemistry research (Wang et al., 2015).

Ligands for σ2-Receptor Imaging

Brominated compounds have also been utilized in the development of high-affinity ligands for σ2-receptors, which are upregulated in proliferating tumor cells. The synthesis of 76Br-labeled compounds for PET imaging exemplifies the application of brominated quinoline derivatives in the development of diagnostic tools for cancer research. These compounds show promise in identifying solid tumors in vivo, contributing to advancements in oncology diagnostics (Rowland et al., 2006).

Orientations Futures

Quinoline derivatives, including 7-Bromo-4,6-dimethylhydroquinolin-2-one, continue to be of interest in various fields of scientific research and industry due to their wide range of biological activities . Future research may focus on the development of new synthesis methods, exploration of novel biological activities, and optimization of existing activities through structural modifications .

Propriétés

IUPAC Name |

7-bromo-4,6-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZZZBADRXQFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4,6-dimethylhydroquinolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.